2-Imino-1-[(4-methylphenyl)methyl]-3-(phenylsulfonyl)-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one
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Overview
Description
2-Imino-1-[(4-methylphenyl)methyl]-3-(phenylsulfonyl)-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-1-[(4-methylphenyl)methyl]-3-(phenylsulfonyl)-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyridine derivatives with sulfonyl chlorides under basic conditions, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, often employing continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Imino-1-[(4-methylphenyl)methyl]-3-(phenylsulfonyl)-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-Imino-1-[(4-methylphenyl)methyl]-3-(phenylsulfonyl)-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets, such as enzymes or receptors, makes it a candidate for drug development. Research is ongoing to determine its efficacy and safety in treating various diseases.
Industry
In industry, this compound is explored for its potential use in materials science. Its unique properties may make it suitable for the development of new materials with specific characteristics, such as improved durability or enhanced performance.
Mechanism of Action
The mechanism of action of 2-Imino-1-[(4-methylphenyl)methyl]-3-(phenylsulfonyl)-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Imino-10-methyl-1-(2-phenylethyl)-3-(phenylsulfonyl)-1,2-dihydro-5H-dipyrido[1,2-a:2,3-d]pyrimidin-5-one
- 2-Imino-1-(2-methoxyethyl)-10-methyl-3-(phenylsulfonyl)-1,2-dihydro-5H-dipyrido[1,2-a:2,3-d]pyrimidin-5-one
Uniqueness
Compared to similar compounds, 2-Imino-1-[(4-methylphenyl)methyl]-3-(phenylsulfonyl)-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one stands out due to its specific substituents and structural arrangement. These unique features may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C25H20N4O3S |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
5-(benzenesulfonyl)-6-imino-7-[(4-methylphenyl)methyl]-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C25H20N4O3S/c1-17-10-12-18(13-11-17)16-29-23(26)21(33(31,32)19-7-3-2-4-8-19)15-20-24(29)27-22-9-5-6-14-28(22)25(20)30/h2-15,26H,16H2,1H3 |
InChI Key |
MVYVYNLUIBZJPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=C(C2=N)S(=O)(=O)C4=CC=CC=C4)C(=O)N5C=CC=CC5=N3 |
Origin of Product |
United States |
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